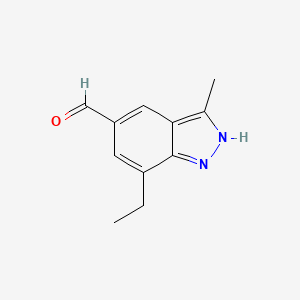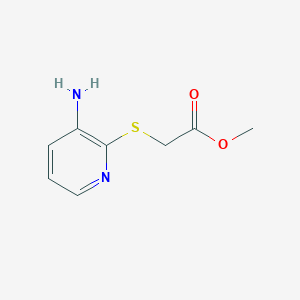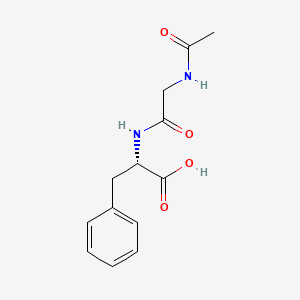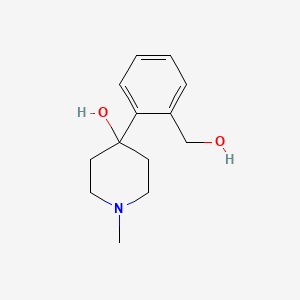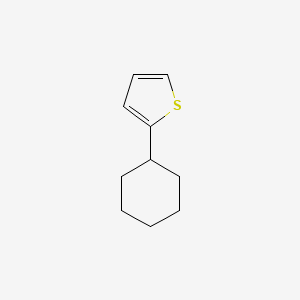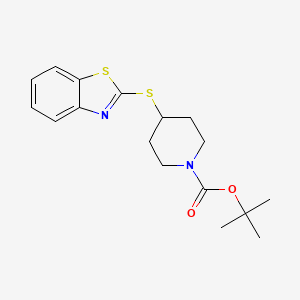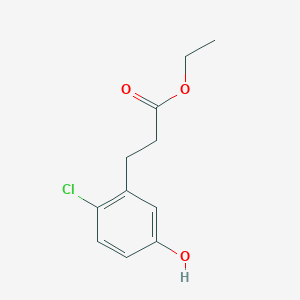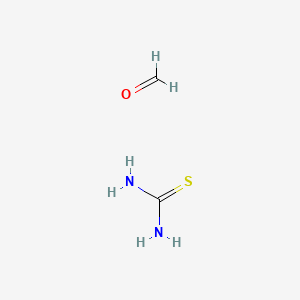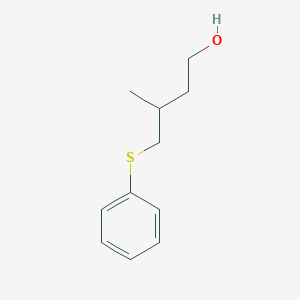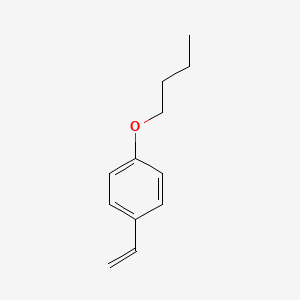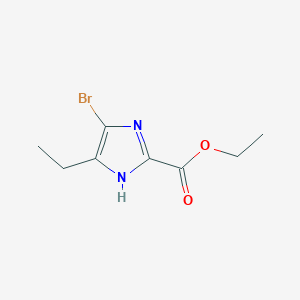![molecular formula C9H14N2O2S B8649093 5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl- CAS No. 162651-11-8](/img/structure/B8649093.png)
5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl- typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the desired thiazole derivative after further treatment . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a diverse array of thiazole derivatives .
科学研究应用
5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, the compound can interact with receptors, modulating their signaling pathways and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Butylamino-4-methyl-thiazole-5-carboxylic acid: A closely related compound with similar structural features and reactivity.
2-Aminothiazole-4-carboxylate derivatives: These compounds share the thiazole ring and carboxylate group, making them structurally similar and often used in similar applications.
Uniqueness
5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl- is unique due to the presence of the t-butylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other thiazole derivatives .
属性
CAS 编号 |
162651-11-8 |
|---|---|
分子式 |
C9H14N2O2S |
分子量 |
214.29 g/mol |
IUPAC 名称 |
2-(tert-butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-5-6(7(12)13)14-8(10-5)11-9(2,3)4/h1-4H3,(H,10,11)(H,12,13) |
InChI 键 |
FXAPSYXKUGWVLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Dimethylamino)benzoyl]-4-methyl-1,3-thiazol-2(3H)-one](/img/structure/B8649014.png)
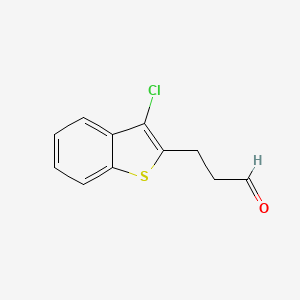
![Phosphonium, [[3-(methoxycarbonyl)phenyl]methyl]triphenyl-, bromide](/img/structure/B8649028.png)
